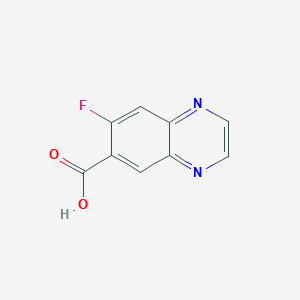

7-Fluoroquinoxaline-6-carboxylic acid

Description

The compound 7-Fluoroquinoxaline-6-carboxylic acid belongs to the quinoxaline family, a bicyclic heteroaromatic system featuring two nitrogen atoms at positions 1 and 2. Quinoxaline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties.

Properties

IUPAC Name |

7-fluoroquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-6-4-8-7(11-1-2-12-8)3-5(6)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVYELNVZVWUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable fluorinated dicarbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: The compound can be reduced to form 7-fluoroquinoxaline-6-alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

- Oxidation products include quinoxaline-6,7-dicarboxylic acid.

- Reduction products include 7-fluoroquinoxaline-6-alcohol.

- Substitution products vary depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

7-Fluoroquinoxaline-6-carboxylic acid has shown promising antibacterial properties. Research indicates that derivatives of this compound can inhibit bacterial growth effectively. For instance, studies have demonstrated that modifications to the quinoxaline structure enhance its activity against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

There are ongoing investigations into the anticancer potential of 7-fluoroquinoxaline derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or by disrupting cellular signaling pathways . The structural features of the compound contribute to its ability to interact with biological targets, leading to cytotoxic effects.

Synthesis and Chemical Reactions

Versatile Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. Its carboxylic acid functionality allows for various transformations, including esterification and amidation reactions. Utilizing reagents like oxalyldiimidazole has been reported to facilitate the conversion of this acid into amides and esters under mild conditions, showcasing its utility in synthetic organic chemistry .

Functionalization Opportunities

The presence of both fluoro and carboxylic acid groups provides opportunities for further functionalization, which can lead to the development of novel compounds with tailored properties. This characteristic is particularly useful in designing new materials or pharmaceuticals with enhanced efficacy or specificity .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored for its potential use in polymer synthesis. Its ability to participate in polymerization reactions can lead to materials with unique thermal and mechanical properties. Research is ongoing to investigate how incorporating this compound into polymer matrices affects their performance and stability .

Nanotechnology

Recent studies have also looked into the application of quinoxaline derivatives in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The compound's structural properties can enhance the encapsulation efficiency and release profiles of therapeutic agents, making it a valuable component in nanomedicine .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria strains. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; identified potential kinase inhibitors. |

| Study C | Polymer Chemistry | Developed new polymer composites with improved thermal stability when incorporating 7-fluoroquinoxaline derivatives. |

Mechanism of Action

The primary mechanism of action of 7-Fluoroquinoxaline-6-carboxylic acid involves the inhibition of bacterial DNA-gyrase. This enzyme is crucial for DNA replication in bacteria. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks, preventing the replication fork from progressing and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on substituent patterns, molecular weight, and reported applications:

Key Comparative Insights

- Fluorine Position and Bioactivity: Fluorine at position 6 or 7 enhances metabolic stability and membrane permeability. For example, 7-fluoro-6-methoxy-3-quinolinecarboxylic acid (MW 237.18) showed improved antibacterial activity compared to non-fluorinated analogs, likely due to fluorine’s electronegativity enhancing target binding. In contrast, 7-chloro-6-fluoro-naphthyridine-3-carboxylic acid (MW 354.69) demonstrated potency in cancer models, where chloro and fluoro substituents synergistically disrupted kinase signaling.

- Carboxylic Acid Position: The carboxylic acid group at position 3 (quinoline/naphthyridine) versus position 6 (isoquinoline) alters solubility and hydrogen-bonding capacity. For instance, 7-fluoroisoquinoline-6-carboxylic acid (MW 191.16) may exhibit lower aqueous solubility than naphthyridine analogs due to reduced polarity.

- Synthetic Accessibility: The synthesis of 7-chloro-6-fluoro-naphthyridine-3-carboxylic acid achieved a 63.69% yield via optimized substitution and hydrolysis steps, whereas 6-fluoro-7-methylquinoline-2-carboxylic acid requires specialized catalysts for methylation, complicating scalability.

Biological Activity

7-Fluoroquinoxaline-6-carboxylic acid is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties. The findings are supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound contains a fluorine atom at the 7-position and a carboxylic acid group at the 6-position of the quinoxaline ring. This structural modification is believed to enhance its biological activity compared to other quinoxaline derivatives.

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives in cancer therapy. For instance, compounds related to this compound have demonstrated significant anticancer properties against various cancer cell lines.

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 2.3 | |

| Quinoxaline derivative A | HCT-116 (Colon) | 1.9 | |

| Quinoxaline derivative B | NCI-H460 (Lung) | 3.0 |

The compound exhibited an IC50 value of 2.3 µM against MCF-7 breast cancer cells, indicating potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Antibacterial Activity

Quinoxalines have also been recognized for their antibacterial properties. Research indicates that derivatives like this compound may possess broad-spectrum antibacterial activity.

Table 2: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 | |

| Quinoxaline derivative C | Escherichia coli | 32 | |

| Quinoxaline derivative D | Pseudomonas aeruginosa | 64 |

The compound showed an MIC of 16 µg/mL against Staphylococcus aureus, suggesting it could be a candidate for developing new antibacterial agents.

Antiviral Activity

In addition to its anticancer and antibacterial properties, there is emerging evidence regarding the antiviral potential of quinoxaline derivatives. Some studies suggest that these compounds may inhibit viral replication through various mechanisms.

Case Study: Antiviral Effects

A study examining the antiviral effects of quinoxaline derivatives reported that certain compounds significantly inhibited the replication of Vesicular Stomatitis Virus (VSV). The mechanism was attributed to the induction of interferons, which play a crucial role in antiviral defense mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of quinoxalines, including this compound, can be influenced by various substituents on the quinoxaline ring. Modifications at specific positions can enhance potency and selectivity against different biological targets.

Table 3: Structure-Activity Relationship Insights

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 6 | Carboxylic Acid | Increased solubility and activity |

| Position 7 | Fluorine Atom | Enhanced potency against cancer cells |

| Position 2 | Alkyl Group | Variable effects on antibacterial activity |

Q & A

Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.